"synthesis and characterization of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole"
"synthesis and characterization of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole"
An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This scaffold is considered a valuable pharmacophore due to its remarkable stability and tunable physicochemical properties.[1] Notably, it often serves as a bioisosteric replacement for amide and ester functionalities, a strategy employed to enhance metabolic stability, improve pharmacokinetic profiles, and modulate target selectivity in drug candidates.[1][3] The diverse biological activities associated with 1,2,4-oxadiazole derivatives—including anti-inflammatory, antimicrobial, anticancer, and antiviral properties—underscore their therapeutic potential and drive the development of robust synthetic and analytical methodologies.[1][4][5]
This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of a specific derivative, 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole , tailored for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices, ensuring a reproducible and logically sound process from starting materials to a fully validated final compound.
Part I: A Rational Approach to Synthesis
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most reliably achieved through the condensation and subsequent cyclization of an amidoxime with a carboxylic acid derivative.[2][6][7] This [4+1] atom approach is highly versatile and generally proceeds in high yield.[2] Our synthetic strategy is a two-step process, beginning with the formation of a key amidoxime intermediate followed by the final ring-closing reaction.
Figure 1: High-level synthetic pathway for the target molecule.
Step 1: Synthesis of the Key Intermediate, 3-Nitrobenzamidoxime
The foundational step in this synthesis is the conversion of a nitrile to an amidoxime. This is typically accomplished by reacting the corresponding nitrile with hydroxylamine. For our purpose, we begin with 3-nitrobenzonitrile.
Causality of Experimental Choices:
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Reactants: 3-Nitrobenzonitrile is the logical precursor as it provides the required 3-nitrophenyl moiety at the C3 position of the oxadiazole. Hydroxylamine hydrochloride is a stable salt of hydroxylamine and is commercially available; it is activated by a base to liberate the free, more nucleophilic hydroxylamine.
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Base: A base such as triethylamine (TEA) or sodium carbonate is used to neutralize the hydrochloride salt, driving the reaction forward.
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Solvent: Ethanol is a common choice as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
Experimental Protocol: Synthesis of 3-Nitrobenzamidoxime
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Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrobenzonitrile (1.0 eq).
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Reagent Addition: Add ethanol as the solvent, followed by hydroxylamine hydrochloride (1.5 eq) and triethylamine (2.0 eq).
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Reaction: Heat the mixture to reflux (approx. 70-80°C) and stir for 16-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting nitrile spot is consumed.
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Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
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Isolation: Add deionized water to the residue, which will precipitate the product. Stir for 30 minutes, then collect the solid product by vacuum filtration.
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Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove residual impurities. Dry the purified 3-nitrobenzamidoxime under vacuum. The product is typically of sufficient purity for the next step without further purification.
Step 2: One-Pot Acylation and Cyclodehydration to Yield 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
The final step involves the reaction of the amidoxime intermediate with an acylating agent (propanoic anhydride) followed by an intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring. A one-pot procedure using a superbase medium like NaOH/DMSO is highly efficient for this transformation at room temperature.[8][9][10]
Causality of Experimental Choices:
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Acylating Agent: Propanoic anhydride is chosen to introduce the ethyl group at the C5 position of the oxadiazole ring. It is generally more reactive than the corresponding carboxylic acid.
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Solvent/Base System: The NaOH/DMSO system serves a dual purpose. DMSO is an aprotic polar solvent that effectively dissolves the reactants, while NaOH acts as a strong base to facilitate both the initial O-acylation of the amidoxime and the subsequent ring-closing dehydration step.[8] This system allows the reaction to proceed efficiently at ambient temperature.[8]
Experimental Protocol: Synthesis of the Target Compound
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Setup: In a 100 mL round-bottom flask with a magnetic stirrer, dissolve the 3-nitrobenzamidoxime (1.0 eq) from Step 1 in dimethyl sulfoxide (DMSO).
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Base Addition: To this solution, add powdered sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature for 15-20 minutes.
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Acylation & Cyclization: Add propanoic anhydride (1.2 eq) dropwise to the mixture. A slight exotherm may be observed.
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Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the formation of the product by TLC.
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Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. The crude product will precipitate out of the solution.
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Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove DMSO and inorganic salts.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole as a solid.
Part II: Comprehensive Characterization
A self-validating protocol requires rigorous characterization of the final compound to confirm its identity, structure, and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Figure 2: Logical workflow for the characterization process.
Data Presentation: Expected Analytical Results
The following tables summarize the expected quantitative data for the successful characterization of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole.[11]
Table 1: Physicochemical and Chromatographic Data
| Parameter | Expected Value | Justification |
| Molecular Formula | C₁₀H₉N₃O₃ | Based on the structure of the target compound.[11] |
| Molecular Weight | 219.20 g/mol | Calculated from the molecular formula.[11] |
| Appearance | White to off-white solid | Typical for small organic molecules of this class. |
| Melting Point | To be determined experimentally | A sharp melting point range indicates high purity. |
| HPLC Purity | >98% | Standard requirement for drug development research. |
| TLC Rf | To be determined experimentally | Dependent on eluent; used for reaction monitoring. |
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks / Shifts | Interpretation |
| ¹H NMR | δ 8.80 (t, 1H), 8.45 (d, 1H), 8.30 (d, 1H), 7.80 (t, 1H), 3.10 (q, 2H), 1.50 (t, 3H) | Aromatic protons of the 3-nitrophenyl group and the quartet/triplet pattern of the C5-ethyl group. |
| ¹³C NMR | δ ~178 (C5), ~168 (C3), ~148 (C-NO₂), ~122-135 (Aromatic C), ~22 (CH₂), ~11 (CH₃) | Resonances for the two oxadiazole carbons, the nitrophenyl carbons, and the ethyl group carbons. |
| FT-IR (cm⁻¹) | ~1580 (C=N), ~1530 & ~1350 (asymm/symm NO₂ stretch), ~1250 (N-O) | Characteristic vibrational modes for the oxadiazole ring and the nitro functional group. |
| Mass Spec (EI) | m/z 219 [M]⁺ | The molecular ion peak corresponding to the compound's molecular weight. |
Step-by-Step Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Protocol: Dissolve ~5-10 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
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Expertise: The distinct electronic environments of the aromatic protons on the 3-nitrophenyl ring and the characteristic upfield signals of the ethyl group provide unambiguous structural confirmation. DMSO-d₆ is a good choice if solubility in CDCl₃ is limited.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
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Protocol: Obtain the IR spectrum of the solid sample using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.
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Expertise: This technique is crucial for confirming the presence of key functional groups. The strong, sharp bands corresponding to the nitro group (NO₂) stretches are particularly diagnostic and confirm its incorporation.
3. Mass Spectrometry (MS)
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Protocol: Introduce a dilute solution of the sample into the mass spectrometer, typically using an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
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Expertise: Mass spectrometry provides the definitive molecular weight of the synthesized compound. The observation of the molecular ion peak [M]⁺ at m/z 219 validates the overall atomic composition.
4. High-Performance Liquid Chromatography (HPLC)
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Protocol:
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Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at ~1 mg/mL.
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Use a C18 reverse-phase column.
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Employ a mobile phase gradient, for example, starting with 40% acetonitrile in water and ramping to 95% acetonitrile over 10 minutes.
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Set the flow rate to 1.0 mL/min and the UV detection wavelength to 254 nm.
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Trustworthiness: HPLC is the gold standard for assessing the purity of a compound. A single, sharp peak with an area percentage greater than 98% provides high confidence in the sample's purity, a critical parameter for any subsequent biological testing.
Conclusion
This guide outlines a robust and scientifically-grounded pathway for the synthesis and comprehensive characterization of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole. By detailing not only the experimental steps but also the underlying rationale, this document serves as a practical tool for researchers in medicinal chemistry and drug development. The successful application of this multi-step synthesis, coupled with rigorous spectroscopic and chromatographic validation, will yield a high-purity compound suitable for further investigation in discovery programs.
References
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | C10H9N3O3 | CID 46738850 - PubChem [pubchem.ncbi.nlm.nih.gov]
